4-Chloro-3-isopropylbenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-3-isopropylbenzeneboronic acid is a chemical compound with the CAS Number: 2121511-26-8 . It has a molecular weight of 198.46 . The IUPAC name for this compound is (4-chloro-3-isopropylphenyl)boronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BClO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,12-13H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 198.46 . The compound should be stored at a temperature between 2-8°C .Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers for bond formation .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Chloro-3-isopropylbenzeneboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of the boronic acid with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of organic synthesis, the compound plays a crucial role in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling . This reaction is a key step in many synthetic pathways, leading to the production of a wide range of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This enables the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The choice of these reagents, along with the reaction temperature and solvent, can significantly impact the efficiency of the reaction . Furthermore, the compound should be stored at a low temperature (2-8°C) to maintain its stability .
Properties
IUPAC Name |
(4-chloro-3-propan-2-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMHPJGRFWVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.